molecular formula C17H19FN4O2 B7067018 N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide

N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide

Cat. No.: B7067018
M. Wt: 330.36 g/mol
InChI Key: PJWKEXAZHKVIPR-UHFFFAOYSA-N
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Description

N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide is a complex organic compound that features a unique combination of fluorinated indene, oxetane, and triazole moieties

Properties

IUPAC Name

N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-17(9-24-10-17)8-22-7-15(20-21-22)16(23)19-14-6-5-11-12(14)3-2-4-13(11)18/h2-4,7,14H,5-6,8-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWKEXAZHKVIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN2C=C(N=N2)C(=O)NC3CCC4=C3C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide typically involves multiple steps:

    Formation of the Indene Derivative: The starting material, 4-fluoro-2,3-dihydro-1H-indene, can be synthesized via the hydrogenation of 4-fluoroindene under catalytic conditions.

    Oxetane Introduction: The oxetane ring is introduced through a nucleophilic substitution reaction, where a suitable oxetane precursor reacts with the indene derivative.

    Triazole Formation: The triazole ring is formed via a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

    Amide Bond Formation: The final step involves coupling the triazole derivative with a carboxylic acid or its derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, using agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the indene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indene moiety.

    Reduction: Reduced forms of the triazole or carboxamide groups.

    Substitution: Substituted indene derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.

Biology and Medicine

    Drug Development: The compound’s triazole and fluorinated indene moieties are of interest in designing new pharmaceuticals, particularly for their potential anti-inflammatory and anticancer activities.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities or protein interactions.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The mechanism by which N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated indene and triazole rings can enhance binding affinity and selectivity, while the oxetane moiety can improve metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the oxetane moiety, potentially altering its biological activity and stability.

    N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide: Substitution of fluorine with chlorine can affect its electronic properties and reactivity.

    N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]imidazole-4-carboxamide: Replacement of the triazole ring with an imidazole ring can influence its binding interactions and pharmacokinetics.

Uniqueness

N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide stands out due to its combination of a fluorinated indene, oxetane, and triazole moieties, which collectively contribute to its unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

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